
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a chlorophenyl group, an isopropylamino group, and a propanoic acid moiety, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and isopropylamine.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with isopropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Addition of Propanoic Acid: The final step involves the addition of propanoic acid to the amine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
®-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid: The enantiomer of the compound with different stereochemistry.
2-(4-Chlorophenyl)-3-(methylamino)propanoic acid: A similar compound with a methylamino group instead of an isopropylamino group.
2-(4-Chlorophenyl)-3-(ethylamino)propanoic acid: A compound with an ethylamino group.
Uniqueness
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid is unique due to its specific stereochemistry and the presence of the isopropylamino group, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC名 |
(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C12H16ClNO2/c1-8(2)14-7-11(12(15)16)9-3-5-10(13)6-4-9/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)/t11-/m1/s1 |
InChIキー |
FICHVKVITNUZFD-LLVKDONJSA-N |
異性体SMILES |
CC(C)NC[C@H](C1=CC=C(C=C1)Cl)C(=O)O |
正規SMILES |
CC(C)NCC(C1=CC=C(C=C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



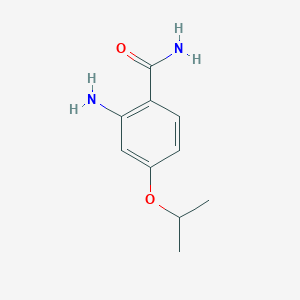
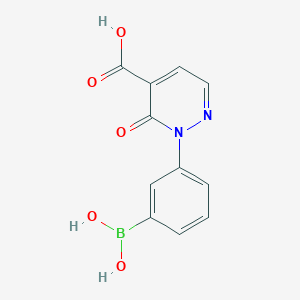
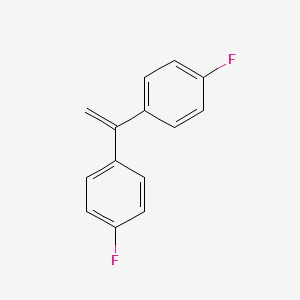
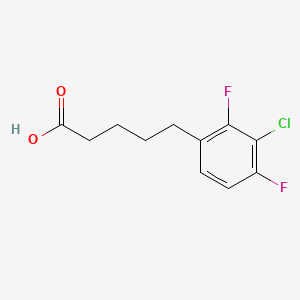

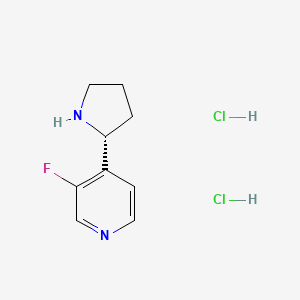
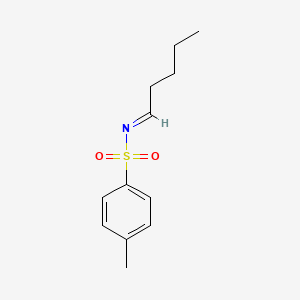
![(6R)-6-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13659324.png)
![1-O'-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13659337.png)
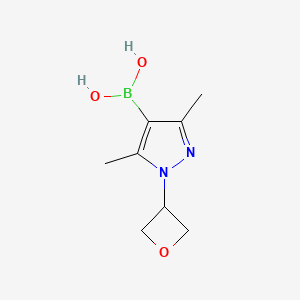
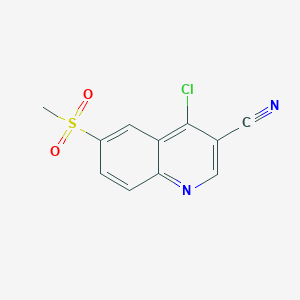
![5-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13659356.png)
![5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one](/img/structure/B13659370.png)
